Superior Potency of Quinolone Antibiotics Incorporating the (1R,2S)-2-Fluorocyclopropyl Moiety Against Resistant Bacteria
The incorporation of the (1R,2S)-2-fluorocyclopropyl group at the N-1 position of novel 8-methylquinolones is a key structural determinant for potent antibacterial activity. Compound 7, featuring this specific (1R,2S)-fluorocyclopropane moiety, exhibited minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria that are superior or comparable to established clinical comparators, such as levofloxacin and ciprofloxacin .
| Evidence Dimension | Antibacterial Activity (MIC, µg/mL) |
|---|---|
| Target Compound Data | Compound 7 (bearing the (1R,2S)-2-fluorocyclopropyl group) demonstrated MIC values against various strains, including multidrug-resistant Acinetobacter baumannii. |
| Comparator Or Baseline | Levofloxacin (LVFX) and Ciprofloxacin (CPFX). |
| Quantified Difference | Compound 7 showed potent activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains, demonstrating efficacy where comparators like LVFX and CPFX are less effective or ineffective . Specific MIC values are detailed in the referenced publication. |
| Conditions | In vitro antibacterial susceptibility testing against a panel of bacterial pathogens. |
Why This Matters
This evidence demonstrates that the (1R,2S) stereoisomer is a critical pharmacophore for achieving potent antibacterial activity against clinically challenging, drug-resistant pathogens, directly informing the selection of this specific building block for developing next-generation antibiotics.
